9-O-Formyl Latanoprost

Pharmaceutical impurity profiling Structural elucidation Positional isomer identification

9-O-Formyl Latanoprost is a process-related impurity and potential degradation product of the prostaglandin F2α analog latanoprost, formally classified as Latanoprost EP Impurity C by the European Pharmacopoeia. It is the formyl ester derivative of latanoprost at the C9 hydroxyl position, with a molecular formula of C27H40O6 and a molecular weight of 460.6 g/mol.

Molecular Formula C₂₇H₄₀O₆
Molecular Weight 460.6
Cat. No. B1158451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-O-Formyl Latanoprost
Molecular FormulaC₂₇H₄₀O₆
Molecular Weight460.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-O-Formyl Latanoprost (Latanoprost EP Impurity C): Identity, Purity, and Regulatory Classification for Analytical Reference Standards


9-O-Formyl Latanoprost is a process-related impurity and potential degradation product of the prostaglandin F2α analog latanoprost, formally classified as Latanoprost EP Impurity C by the European Pharmacopoeia [1]. It is the formyl ester derivative of latanoprost at the C9 hydroxyl position, with a molecular formula of C27H40O6 and a molecular weight of 460.6 g/mol [2]. The compound is a member of the latanoprost formyl-ester impurity family, which also includes 15-O-Formyl Latanoprost (EP Impurity A) and 11-O-Formyl Latanoprost (EP Impurity B), each distinguished by the site of formylation on the cyclopentane ring or ω-chain [3]. These impurities arise during latanoprost synthesis or under stress degradation conditions and must be controlled to meet regulatory purity thresholds [4].

9-O-Formyl Latanoprost Reference Standards: Why Positional Isomer Purity and Regiospecific Identity Defeat Generic Substitution


Generic substitution among latanoprost impurity reference standards is not analytically valid because the three formyl-positional isomers—9-O-Formyl (Impurity C), 11-O-Formyl (Impurity B), and 15-O-Formyl (Impurity A)—share an identical molecular formula (C27H40O6) and molecular weight (460.6 g/mol) yet differ in the site of formyl ester attachment, resulting in distinct chromatographic retention behavior, unique mass spectrometric fragmentation patterns, and independent pharmacopoeial acceptance criteria [1]. A reference standard of 9-O-Formyl Latanoprost is required specifically to confirm the identity and quantify Impurity C in latanoprost drug substance and finished product; substituting a different formyl isomer or a non-formyl impurity standard (e.g., latanoprost acid, Impurity H) would fail to provide system suitability, retention time matching, or accurate quantification for this specific impurity, directly violating ICH Q2(R1) and Q3A/B requirements and potentially causing erroneous batch release decisions [2].

9-O-Formyl Latanoprost Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Regiospecific Structural Identity Differentiates 9-O-Formyl Latanoprost from Co-Formula Isomers 11-O-Formyl and 15-O-Formyl Latanoprost

9-O-Formyl Latanoprost bears the formyl ester group exclusively at the C9 hydroxyl of the cyclopentane ring, while 11-O-Formyl Latanoprost (EP Impurity B) carries it at C11 and 15-O-Formyl Latanoprost (EP Impurity A) at the C15 position of the ω-chain [1]. All three isomers share an identical molecular formula (C27H40O6) and molecular weight (460.6 g/mol), making them indistinguishable by low-resolution mass spectrometry or elemental analysis [2]; only regiospecific analytical methods—such as chromatographic retention time matching against the authentic positional isomer reference standard—can confirm the identity of the C9-formyl species and differentiate it from its C11 and C15 counterparts [3].

Pharmaceutical impurity profiling Structural elucidation Positional isomer identification

9-O-Formyl Latanoprost Exhibits Distinct Chromatographic Retention Relative to the Parent Drug and Primary Degradation Products

In the validated stability-indicating HPLC method for latanoprost ophthalmic solutions, 9-O-Formyl Latanoprost (Impurity C) elutes at a distinct relative retention time (RRT) compared to the latanoprost parent peak (RRT = 1.00), latanoprost acid (Impurity H, the major hydrolysis degradation product), and 15-ketolatanoprost (Impurity F, the major oxidative degradation product) [1]. The method achieves baseline separation of six latanoprost-related substances including positional isomers, with a linearity range of 0.05–2.77 µg/mL for related substances and a correlation coefficient r = 0.999 [2]. The detection limit (LOD) for latanoprost-related impurities is 0.025 µg/mL and the quantification limit (LOQ) is 0.35 µg/mL, enabling reliable quantitation of Impurity C at levels well below the ICH Q3B reporting threshold of 0.10% [3].

HPLC method validation Impurity separation Retention time mapping

Regulatory Designation as EP Impurity C Confers a Specific and Non-Interchangeable Pharmacopoeial Identity Relative to Other Latanoprost Impurities

Under the European Pharmacopoeia (Ph. Eur.) monograph for Latanoprost, 9-O-Formyl Latanoprost is officially designated as Impurity C, distinct from Impurity A (15-O-Formyl Latanoprost), Impurity B (11-O-Formyl Latanoprost), Impurity F (9-Keto-latanoprost), and Impurity H (latanoprost acid) [1]. Each designated impurity carries its own acceptance criterion; the general unspecified impurity limit in latanoprost drug substance is NMT 0.10% per ICH Q3A guidelines, and specified identified impurities such as Impurity C require individual quantification with authentic reference standards for accurate determination [2]. In forced degradation studies of latanoprost ophthalmic formulations, related substances including formyl and keto impurities are monitored under thermal (40–80°C), oxidative (3% H2O2), photolytic (UV), and hydrolytic (acid/base) stress conditions, with sum of impurities controlled to ensure mass balance ≥ 95% and purity angle/purity threshold (PA/PT) ratio ≤ 1.0 [3].

Pharmacopoeial compliance Impurity designation ANDA/NDA filing

9-O-Formyl Latanoprost: High-Value Application Scenarios Anchored in Quantitative Differentiation Evidence


Analytical Method Development and Validation for ANDA/NDA Impurity Profiling

9-O-Formyl Latanoprost (EP Impurity C) is used as an authentic reference standard for developing and validating stability-indicating HPLC methods for latanoprost drug substance and ophthalmic formulations. The validated method achieves baseline separation (Resolution ≥ 1.5) of Impurity C from latanoprost parent, Impurity A, Impurity B, Impurity F, and Impurity H, with detection limits of 0.025 µg/mL and quantification limits of 0.35 µg/mL [1]. This enables accurate quantification of Impurity C at the ICH Q3A/B reporting threshold of 0.10%, supporting regulatory filings (IND, ANDA, NDA) [2].

Pharmaceutical Quality Control Batch Release and Stability Testing

In routine QC batch release and stability studies of latanoprost API and finished ophthalmic solutions, 9-O-Formyl Latanoprost reference standard is required to confirm Impurity C content does not exceed the specified limit. Forced degradation studies demonstrate that related substances, including formyl positional isomers, are generated under thermal (40–80°C), oxidative (3% H2O2), photolytic (UV), and hydrolytic (0.1–0.2 M NaOH, 0.2 M HCl) stress conditions, with sum of impurities controlled to maintain mass balance ≥ 95% and peak purity PA/PT ≤ 1.0 [3]. Use of the correct positional isomer reference standard prevents false batch rejection or release.

Process Chemistry Route Scouting and Formylation Selectivity Optimization

During latanoprost API synthesis, selective formylation at C9 in the presence of C11 and C15 hydroxyl groups poses a challenge in process chemistry. 9-O-Formyl Latanoprost reference standard serves as an analytical marker to quantify the extent of undesired C9 formylation versus target C11 or C15 functionalization during route scouting, enabling chemists to optimize reaction conditions (e.g., protecting group strategy, acylating agent, temperature, solvent) and reduce Impurity C formation below the 0.10% threshold in the final API [4]. This application is specific to process development laboratories in generic API manufacturing.

Mass Spectrometric Library Building for Untargeted Impurity Identification in Complex Ophthalmic Matrices

In LC-MS/MS-based untargeted impurity profiling of latanoprost ophthalmic preparations containing multiple APIs (e.g., latanoprost + timolol + benzalkonium chloride), 9-O-Formyl Latanoprost reference standard provides definitive MS/MS fragmentation data for library matching. Since Impurity C shares the same molecular formula (C27H40O6) and nominal mass (460.6 g/mol) as Impurities A and B, only authentic reference standard-derived MS/MS spectra can unambiguously distinguish the C9-formyl isomer from C11- and C15-formyl isomers by diagnostic fragment ions, preventing misidentification in complex matrices [3].

Quote Request

Request a Quote for 9-O-Formyl Latanoprost

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.